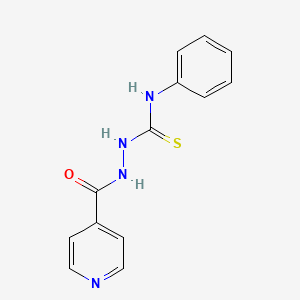

2-isonicotinoyl-N-phenylhydrazinecarbothioamide

Description

The exact mass of the compound 2-isonicotinoyl-N-phenylhydrazinecarbothioamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-isonicotinoyl-N-phenylhydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-isonicotinoyl-N-phenylhydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenyl-3-(pyridine-4-carbonylamino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c18-12(10-6-8-14-9-7-10)16-17-13(19)15-11-4-2-1-3-5-11/h1-9H,(H,16,18)(H2,15,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEQICJHJBGISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6954-50-3 | |

| Record name | NSC37545 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Isonicotinoyl-N-phenylhydrazinecarbothioamide

Introduction: Bridging a Legacy Core with a Versatile Pharmacophore

In the landscape of medicinal chemistry, the strategic combination of known bioactive scaffolds is a cornerstone of rational drug design. Isonicotinic acid hydrazide, universally known as isoniazid, represents a pillar in the chemotherapy of tuberculosis, exerting its potent bactericidal effect through the inhibition of mycolic acid biosynthesis.[1] Its hydrazide functional group, however, is not merely a structural linchpin but a reactive handle for molecular elaboration, enabling the creation of derivatives with potentially enhanced or novel therapeutic profiles.[2][3]

This guide focuses on one such derivative: 2-isonicotinoyl-N-phenylhydrazinecarbothioamide . This molecule emerges from the conjugation of the isoniazid core with a phenylthiosemicarbazide moiety. Thiosemicarbazides and their derivatives (thiosemicarbazones) are a class of compounds celebrated for their remarkably broad pharmacological spectrum, which includes antimicrobial, anticonvulsant, anticancer, and antitubercular activities.[4][5][6] The underlying mechanism often involves the chelation of metal ions essential for enzymatic function, thereby disrupting critical cellular processes.

The synthesis of this target compound is an elegant and efficient illustration of nucleophilic addition. This whitepaper provides a comprehensive, field-proven methodology for its synthesis, purification, and rigorous structural characterization. We will delve into the causality behind experimental choices and interpret the spectral data to build a self-validating profile of the molecule, offering researchers and drug development professionals a robust foundation for further investigation.

Part 1: Synthesis Methodology

The synthesis of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide is achieved through the direct reaction of isonicotinic acid hydrazide (isoniazid) with phenyl isothiocyanate. This reaction proceeds via a nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbon atom of the isothiocyanate group.

Reaction Scheme

Isoniazid + Phenyl Isothiocyanate → 2-Isonicotinoyl-N-phenylhydrazinecarbothioamide

Experimental Protocol: A Self-Validating System

This protocol is designed for high yield and purity, minimizing side reactions through controlled conditions.

Materials and Reagents:

-

Isonicotinic acid hydrazide (Isoniazid, INH)

-

Phenyl isothiocyanate

-

Absolute Ethanol (or Methanol)

-

Standard reflux apparatus with magnetic stirring

-

Büchner funnel and vacuum filtration system

Step-by-Step Procedure:

-

Reactant Solubilization: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve isonicotinic acid hydrazide (0.01 mol) in absolute ethanol (20-30 mL). Gentle warming may be applied to facilitate dissolution.

-

Causality Note: Ethanol is selected as the reaction medium due to its ability to dissolve the polar hydrazide starting material and its relatively high boiling point, which allows for efficient heating under reflux to drive the reaction to completion.

-

-

Nucleophilic Addition: To the clear, stirring solution, add phenyl isothiocyanate (0.01 mol) dropwise at room temperature.[5][7]

-

Causality Note: A stoichiometric 1:1 molar ratio is crucial. An excess of isothiocyanate can lead to purification challenges, while an excess of hydrazide results in lower yield.

-

-

Reaction Progression: Heat the resulting mixture to reflux and maintain for a period of 2-4 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A precipitate often forms as the product is typically less soluble in ethanol than the reactants.

-

Trustworthiness Check: The formation of a solid precipitate is a strong visual indicator that the reaction is proceeding as expected.

-

-

Product Isolation: After the reflux period, allow the mixture to cool to room temperature. If precipitation is substantial, further cooling in an ice bath can maximize recovery. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filtered solid sequentially with small portions of cold ethanol to remove any unreacted starting materials.[7] For higher purity, the crude product can be recrystallized from hot ethanol or methanol.[7][8]

-

Drying: Dry the purified white crystalline solid in a vacuum oven at a moderate temperature (50-60 °C) to a constant weight.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Part 2: Comprehensive Characterization

Structural elucidation and purity confirmation are paramount. A multi-technique analytical approach provides a self-validating dataset, ensuring the identity and integrity of the synthesized compound.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful tool for identifying the key functional groups present in the molecule, confirming the successful formation of the thioamide linkage.[9]

Protocol: The spectrum is typically recorded using KBr pellets or an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Rationale & Expected Appearance |

| 3300 - 3150 | N-H Stretching | Amide & Thioamide (NH) | Confirms the presence of the hydrazine and thioamide N-H bonds. Often appears as sharp peaks.[7][10] |

| 3100 - 3000 | C-H Stretching (sp²) | Aromatic C-H | Indicates the presence of the pyridine and phenyl rings. |

| ~1660 | C=O Stretching (Amide I) | Isonicotinoyl C=O | A strong, sharp absorption confirming the integrity of the isonicotinoyl carbonyl group.[7][10] |

| ~1590 | C=N Stretching | Hydrazone-like C=N | Indicates the imine character of the central nitrogen linkage.[10] |

| 1550 - 1450 | C=C Stretching | Aromatic Rings | Multiple bands confirming the presence of the aromatic systems. |

| ~1250 | C=S Stretching | Thioamide C=S | A key peak confirming the formation of the carbothioamide. Can be coupled with other modes.[7] |

| ~840 | C-H Out-of-plane bend | 4-substituted pyridine ring | Characteristic band for the isonicotinoyl ring substitution pattern.[11] |

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an atomic-level map of the molecule, confirming the connectivity and chemical environment of every proton and carbon atom.

Protocol: Samples are dissolved in a deuterated solvent, typically DMSO-d₆, due to the excellent solubility of the compound and the ability to observe exchangeable N-H protons.

¹H NMR Data Interpretation (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expected Appearance |

| > 10.0 | Singlet | 1H | NH (Amide) | Highly deshielded proton adjacent to the C=O group. Its chemical shift is concentration-dependent.[4][7] |

| ~9.8 - 10.0 | Singlet | 2H | NH (Thioamide) | Two protons of the thioamide group, often appearing as one or two distinct singlets.[7] |

| ~8.8 | Doublet | 2H | Pyridine H-2, H-6 | Protons alpha to the pyridine nitrogen, significantly deshielded. |

| ~7.9 | Doublet | 2H | Pyridine H-3, H-5 | Protons beta to the pyridine nitrogen. |

| ~7.2 - 7.6 | Multiplet | 5H | Phenyl Ring | Protons of the N-phenyl group, appearing in the typical aromatic region.[12] |

¹³C NMR Data Interpretation (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale & Expected Appearance |

| ~181 | C=S | The thioamide carbon is highly deshielded, a definitive marker for the product.[7] |

| ~165 | C=O | The amide carbonyl carbon.[7] |

| ~150 | Pyridine C-2, C-6 | Aromatic carbons adjacent to the nitrogen. |

| ~120 - 140 | Aromatic Carbons | Remaining carbons of the pyridine and phenyl rings. |

C. Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive proof of its identity, and its fragmentation pattern can further corroborate the proposed structure.

Protocol: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

Data Interpretation:

-

Molecular Ion Peak (M⁺˙ or [M+H]⁺): The calculated monoisotopic mass of C₁₃H₁₂N₄OS is 272.08 Da . The mass spectrum should exhibit a prominent peak at or near m/z = 272 (for EI) or m/z = 273 (for ESI positive mode).

-

Key Fragmentation Pathways: Analysis of fragment ions provides a structural fingerprint.

D. X-Ray Crystallography

For ultimate structural confirmation, single-crystal X-ray diffraction provides an unambiguous three-dimensional structure. The crystal structure of 2-isonicotinoyl-N-phenyl-hydrazine-carbothioamide has been reported, confirming the molecular connectivity and revealing key intermolecular interactions, such as N-H⋯N, N-H⋯O, and N-H⋯S hydrogen bonds that stabilize the crystal lattice.[15]

Characterization Workflow Diagram

Caption: A multi-technique workflow for structural validation.

Part 3: Biological Context and Potential Applications

The rationale for synthesizing 2-isonicotinoyl-N-phenylhydrazinecarbothioamide is firmly rooted in its potential as a bioactive agent.

-

Antitubercular Potential: As a derivative of isoniazid, the compound is a prime candidate for evaluation against Mycobacterium tuberculosis.[1][5] Structural modification can alter properties like lipophilicity, potentially improving cell wall penetration or overcoming resistance mechanisms.[2][3]

-

Broad-Spectrum Antimicrobial Activity: The thiosemicarbazide scaffold is a well-known pharmacophore with activity against a range of bacteria and fungi.[6][16]

-

Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of thiosemicarbazide derivatives against various cancer cell lines, making this compound a candidate for oncological screening.[17][18]

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide. The straightforward one-step reaction, coupled with a comprehensive, multi-technique characterization workflow, provides a self-validating system for obtaining and confirming this promising molecule. The convergence of the clinically proven isoniazid core with the versatile thiosemicarbazide pharmacophore makes this compound a compelling subject for further investigation in antitubercular, antimicrobial, and anticancer drug discovery programs. The protocols and data interpretation frameworks presented herein offer a solid and authoritative starting point for such endeavors.

References

-

Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. (n.d.). IJSDR. Retrieved January 17, 2026, from [Link]

-

Nongkhlaw, R., Bisht, R., & Nongkhlaw, R. (2023). Isoniazid Derivatives as Anti-Tubercular Agents: From Structural Design to Clinical Investigations. Infectious Disorders - Drug Targets, 23(3), 44-68. Retrieved January 17, 2026, from [Link]

-

Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation. (2023). Oriental Journal of Chemistry. Retrieved January 17, 2026, from [Link]

-

Martins, F., et al. (2021). Designing new antitubercular isoniazid derivatives with improved reactivity and membrane trafficking abilities. Journal of Molecular Graphics and Modelling, 109, 107998. Retrieved January 17, 2026, from [Link]

-

In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. (2022). Frontiers in Chemistry. Retrieved January 17, 2026, from [Link]

-

Judge, V., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 20(6), 749-762. Retrieved January 17, 2026, from [Link]

-

Saeed, A., et al. (2021). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 26(15), 4478. Retrieved January 17, 2026, from [Link]

-

Kumar, K. S., et al. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Medicinal Chemistry, 9(1), 53-76. Retrieved January 17, 2026, from [Link]

-

Yüksek, H., et al. (2005). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. Arzneimittelforschung, 55(6), 308-12. Retrieved January 17, 2026, from [Link]

-

Olar, R., et al. (2019). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Processes, 7(11), 839. Retrieved January 17, 2026, from [Link]

-

Stefańska, J., et al. (2019). Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents. Molecules, 24(2), 263. Retrieved January 17, 2026, from [Link]

-

Synthesis of thiosemicarbazide derivatives of isoniazid (3-27). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of thiosemicarbazide derivatives of isoniazid (3–27). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Judge, V., et al. (2011). Isonicotinic acid hydrazide derivatives: synthesis, antimicrobial activity, and QSAR studies. Lirias. Retrieved January 17, 2026, from [Link]

-

Davallo, M., et al. (2014). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Iranian Journal of Pharmaceutical Research, 13(1), 133–142. Retrieved January 17, 2026, from [Link]

-

Synthesis, characterization and cytotoxicity of new 2‐isonicotinoyl‐N‐phenylhydrazine‐1‐carbothioamide and its metal complexes. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Gümrükçüoğlu, İ., & Bekircan, O. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Turkish Journal of Analytical Chemistry, 3(2), 59-63. Retrieved January 17, 2026, from [Link]

-

Olar, R., et al. (2019). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. MDPI. Retrieved January 17, 2026, from [Link]

-

Shoukat, W., et al. (2022). An Efficient Synthesis and Spectroscopic Characterizaton of Novel Thiosemicarbazone and Complexes. Central Asian Journal of Medical and Natural Science, 3(5), 450-457. Retrieved January 17, 2026, from [Link]

-

El-Reash, G. A., et al. (2011). Synthesis and spectroscopic characterization of cobalt(II) thiosemicarbazone complexes. Journal of Coordination Chemistry, 64(1), 131-144. Retrieved January 17, 2026, from [Link]

-

1H NMR spectrum of compound 4. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Ukaegbu, K. O., et al. (2016). Spectroscopic Characterization, Antimicrobial and Toxicological Properties of Derivatised Thiosemicarbazone Transition Metal Complexes. Scholars Middle East Publishers. Retrieved January 17, 2026, from [Link]

-

Dam, H. T., Crum, S. B., & Lisic, E. C. (2017). SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS. Journal of the Tennessee Academy of Science, 92(3-4), 93-97. Retrieved January 17, 2026, from [Link]

-

Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study. (2024). IDEAS/RePEc. Retrieved January 17, 2026, from [Link]

-

Wang, Y., et al. (2022). Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids. Analytical Chemistry, 95(1), 604-612. Retrieved January 17, 2026, from [Link]

-

Spectral, optical and cytotoxicity studies on 2-isonicotinoyl-N-phenylhydrazine-1-carboxamide(H3L) and some of its metal complexes. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Asiri, A. M., et al. (2011). 2-Isonicotinoyl-N-phenyl-hydrazine-carbothio-amide dimethyl-formamide hemisolvate. Acta Crystallographica Section E, 67(Pt 5), o1081. Retrieved January 17, 2026, from [Link]

-

Synthesis, Characterization, Cytotoxicity, Molecular Docking, and Modeling of the New Chelating Agent 2‐Benzoyl‐N‐Phenylhydrazine‐1‐Carbothioamide and Its Metal Complexes. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Isonicotinoyl hydrazones synthesized by co-grinding of isoniazide and an aldehyde. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Brown, E. V., & Shambhu, M. B. (1991). Mass spectra of picolinic, nicotinic and isonicotinic acids and of their respective N-oxides. Organic Mass Spectrometry, 6(9), 479-482. Retrieved January 17, 2026, from [Link]

-

NMR and Other Spectroscopic Studies of Isonicotinoyl Based Hydrazones and Their Ternary Complexes. (1994). Spectroscopy Letters, 27(9), 1157-1168. Retrieved January 17, 2026, from [Link]

-

Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies of N2-acyl Isonicotinic Acid Hydrazide Derivatives. (2013). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Isonicotinic acid, morpholide. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

-

Quiroga, A. G., et al. (2008). Complexes of 2-thiophenecarbonyl and isonicotinoyl hydrazones of 3-(N-methyl)isatin. A study of their antimicrobial activity. Bioorganic & Medicinal Chemistry, 16(13), 6355-63. Retrieved January 17, 2026, from [Link]

-

Wosicka-Frąckowiak, H., et al. (2020). Terpenoid Hydrazones as Biomembrane Penetration Enhancers: FT-IR Spectroscopy and Fluorescence Probe Studies. Molecules, 25(24), 5859. Retrieved January 17, 2026, from [Link]

-

Isonicotinoylhydrazothiazoles and isonicotinoyl-N4-substituted thiosemicarbazides: Synthesis, characterization, and anti-mycobacterial activity. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Isoniazid. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

-

Synthesis and Characterization of N1-Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant, and Brine Shrimp Lethality Bioassay. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Al-Omair, M. A., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Scientific Reports, 14(1), 11728. Retrieved January 17, 2026, from [Link]

-

Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. (2018). MDPI. Retrieved January 17, 2026, from [Link]

-

Al-Khafaji, Z. H. J., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. BioMed Research International. Retrieved January 17, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). PMC. Retrieved January 17, 2026, from [Link]

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. research.unl.pt [research.unl.pt]

- 4. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass spectra of picolinic, nicotinic and isonicotinic acids and of their respective N-oxides | Semantic Scholar [semanticscholar.org]

- 14. Isoniazid [webbook.nist.gov]

- 15. 2-Isonicotinoyl-N-phenyl-hydrazine-carbothio-amide dimethyl-formamide hemisolvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Complexes of 2-thiophenecarbonyl and isonicotinoyl hydrazones of 3-(N-methyl)isatin. A study of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

chemical properties of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide

An In-depth Technical Guide to the Chemical Properties of 2-Isonicotinoyl-N-phenylhydrazinecarbothioamide

Introduction

2-Isonicotinoyl-N-phenylhydrazinecarbothioamide, a derivative of the well-established antitubercular agent isoniazid, is a molecule of significant interest in medicinal and materials chemistry.[1] As a thiosemicarbazide, it belongs to a class of compounds renowned for a broad spectrum of biological activities, including antitumor, antimicrobial, and anticonvulsant properties.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, structural characterization, and potential applications, tailored for researchers and professionals in drug development. The inherent structural features of this compound—namely the isonicotinoyl moiety, the flexible hydrazinecarbothioamide linker, and the phenyl group—confer upon it a versatile chemical nature, allowing it to exist in different tautomeric forms and act as an effective chelating agent for various metal ions.[1][2]

Synthesis and Structural Elucidation

The synthesis of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide is typically achieved through a straightforward condensation reaction. The causality behind this experimental choice lies in the nucleophilic character of the terminal amino group of isonicotinic hydrazide, which readily attacks the electrophilic carbon atom of phenyl isothiocyanate.

Synthesis Pathway

The reaction involves the refluxing of equimolar amounts of isonicotinic hydrazide (isoniazid) and phenyl isothiocyanate in a suitable solvent, such as ethanol. The product precipitates upon cooling and can be purified by recrystallization.

Caption: Synthetic route for 2-isonicotinoyl-N-phenylhydrazinecarbothioamide.

Structural Properties

The molecular structure has been confirmed through various spectroscopic methods and single-crystal X-ray diffraction.[3][4] The compound exists predominantly in the thioketo form in its solid, uncomplexed state.[1][2] However, upon chelation with metal ions, it can deprotonate and coordinate in its enol-thiol tautomeric form.[1][2]

X-ray crystallography studies reveal that the molecule is not planar, with significant dihedral angles observed between the pyridine and phenyl rings, ranging from 67.51° to 83.32°.[3][4] The crystal structure is stabilized by a network of intermolecular N-H⋯N, N-H⋯O, and N-H⋯S hydrogen bonds.[3][4]

Caption: Molecular structure of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide.

Physicochemical and Spectral Characterization

The identity and purity of the synthesized compound are validated through a combination of physical measurements and spectroscopic analysis. Each technique provides a unique piece of the structural puzzle, creating a self-validating system of characterization.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂N₄OS | PubChem[5] |

| Molecular Weight | 272.33 g/mol | PubChem[5] |

| Appearance | White solid/powder | [6] |

| Melting Point | 235–237 °C | [6] |

Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is crucial for identifying the key functional groups. The spectrum confirms the presence of both amide and thioamide moieties.

| Wavenumber (cm⁻¹) | Assignment | Implication |

| ~3300-3150 | ν(N-H) | Presence of N-H groups in the hydrazine linker. |

| ~1655 | ν(C=O) | Stretching vibration of the carbonyl group (Amide I band).[7] |

| ~1595 | ν(Pyridine Ring) | Stretching of the pyridine ring.[7] |

| ~1390 | ν(C-N) | Stretching of the amide C-N bond.[7] |

| ~850 | ν(C=S) | Characteristic stretching of the thiocarbonyl group. |

The presence of distinct C=O and C=S stretching bands provides definitive evidence for the compound existing in the keto-thione form in its ground state.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy in a solvent like DMSO-d₆ provides detailed information about the chemical environment of the hydrogen and carbon atoms.

¹H NMR (DMSO-d₆): The spectrum typically shows several distinct singlet signals at downfield chemical shifts, which are characteristic of the labile N-H protons.[2]

| Chemical Shift (δ, ppm) | Assignment | Implication |

| ~10.73 | Singlet, 1H (N³H) | Confirms the amide proton adjacent to the carbonyl.[2] |

| ~9.52 | Singlet, 1H (N²H) | Confirms the hydrazine proton adjacent to the phenyl ring.[2] |

| ~8.74 | Singlet, 1H (N¹H) | Confirms the hydrazine proton adjacent to the thioamide.[2] |

| ~8.70-7.20 | Multiplets | Aromatic protons of the pyridine and phenyl rings.[2] |

The appearance of these three distinct N-H signals is a key diagnostic feature, confirming the proposed structure and its existence in the keto-thione tautomeric form in solution.[2]

¹³C NMR (DMSO-d₆): The ¹³C NMR spectrum further corroborates the structure by showing signals for the thiocarbonyl and carbonyl carbons, in addition to the aromatic carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~184.1 | C=S (Thiocarbonyl) |

| ~167.7 | C=O (Carbonyl) |

| ~150-120 | Aromatic Carbons |

Potential Applications and Further Properties

Beyond its fundamental chemical characteristics, 2-isonicotinoyl-N-phenylhydrazinecarbothioamide has demonstrated properties that suggest its utility in both medicine and material science.

-

Cytotoxic Activity: The compound has shown very strong cytotoxicity against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HEPG-2) cell lines.[1][2] This suggests its potential as a scaffold for the development of new anticancer agents.

-

Chelating Agent: As a multidentate ligand, it readily forms stable complexes with various transition metal ions like Co(II), Ni(II), Cu(II), and Zn(II).[1][2] This coordination ability is significant, as metal complexes of thiosemicarbazides often exhibit enhanced biological activity compared to the free ligand.[1]

-

Semiconducting Properties: Optical band gap measurements for the compound and its metal complexes fall in the range of 3.83–4.48 eV, indicating they possess semiconducting characteristics.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide

This protocol is a self-validating system where the successful synthesis is confirmed by the formation of a precipitate with a characteristic melting point.

-

Dissolution: Dissolve isonicotinic hydrazide (10 mmol) in hot ethanol (30 mL).

-

Addition: To this solution, add phenyl isothiocyanate (10 mmol) slowly with continuous stirring.

-

Reflux: Reflux the resulting mixture at approximately 100°C for two hours.

-

Precipitation: A solid powder will form during the reaction. Allow the mixture to cool to room temperature.

-

Filtration & Washing: Filter the precipitate and wash it with cold 50% ethanol.

-

Drying: Dry the final product in a desiccator.

-

Verification: Confirm the identity and purity of the compound by measuring its melting point and performing TLC and spectroscopic analyses (FT-IR, NMR).

Protocol 2: Spectroscopic Characterization Workflow

This workflow ensures a comprehensive and validated structural analysis.

Caption: Workflow for the structural characterization of the title compound.

Conclusion

2-Isonicotinoyl-N-phenylhydrazinecarbothioamide is a versatile compound with a well-defined chemical structure and properties. Its straightforward synthesis, combined with its significant cytotoxic activity and ability to form metal complexes, makes it a promising candidate for further investigation in drug discovery and materials science. The detailed spectroscopic data provides a robust framework for its identification and serves as a benchmark for the characterization of related derivatives.

References

-

Hassan, N., Abdel-Rhman, M. H., & Hosny, N. (2019). Spectral, optical and cytotoxicity studies on 2-isonicotinoyl-N-phenylhydrazine-1-carboxamide(H3L) and some of its metal complexes. Applied Organometallic Chemistry, 33(7), e4933. Available at: [Link]

-

Hosny, N., Abdel-Rhman, M. H., Hassan, N., & Mohamed, H. M. (2019). Synthesis, characterization and cytotoxicity of new 2‐isonicotinoyl‐N‐phenylhydrazine‐1‐carbothioamide and its metal complexes. Applied Organometallic Chemistry, 33(5), e4833. Available at: [Link]

-

Zhao, P. H., & Jiang, S. L. (2011). 2-Isonicotinoyl-N-phenyl-hydrazine-carbothio-amide dimethyl-formamide hemisolvate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1081. Available at: [Link]

-

PubChem. (n.d.). 2-isonicotinoyl-N-phenylhydrazinecarbothioamide. National Center for Biotechnology Information. Retrieved from: [Link]

-

Zhao, P. H., & Jiang, S. L. (2011). 2-Isonicotinoyl-N-phenylhydrazinecarbothioamide dimethylformamide hemisolvate. IUCrData, 67(5), o1081. Available at: [Link]

-

ResearchGate. (2019). Synthesis, Characterization, Cytotoxicity, Molecular Docking, and Modeling of the New Chelating Agent 2‐Benzoyl‐N‐Phenylhydrazine‐1‐Carbothioamide and Its Metal Complexes. Available at: [Link]

-

Al-Omair, M. A., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. National Institutes of Health. Available at: [Link]

-

ResearchGate. (2015). Isonicotinoylhydrazothiazoles and isonicotinoyl-N4-substituted thiosemicarbazides: Synthesis, characterization, and anti-mycobacterial activity. Available at: [Link]

-

MDPI. (2022). Acylhydrazones and Their Biological Activity: A Review. Available at: [Link]

-

ResearchGate. (n.d.). FTIR of (a) 2 and (b) isn. spectra of the... Available at: [Link]

-

PubMed. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-Isonicotinoyl-N-phenyl-hydrazine-carbothio-amide dimethyl-formamide hemisolvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. 2-isonicotinoyl-N-phenylhydrazinecarbothioamide | C13H12N4OS | CID 667830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide

Abstract

2-isonicotinoyl-N-phenylhydrazinecarbothioamide is a synthetic compound that merges the structural features of two well-established pharmacophores: the isonicotinoyl moiety of the frontline antituberculosis drug isoniazid, and the versatile thiosemicarbazone scaffold. This unique hybrid structure suggests a multifaceted mechanism of action, positioning it as a compound of significant interest for further investigation in drug development. This technical guide provides a comprehensive analysis of its putative mechanisms of action, drawing upon the established activities of its constituent components and available research on related derivatives. We will explore its potential as a pro-drug targeting mycolic acid synthesis, its capacity for metal chelation and subsequent enzymatic inhibition, and its role in inducing cellular stress. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this promising molecule.

Introduction: A Molecule of Hybrid Vigor

The global challenge of drug-resistant pathogens and cancers necessitates the exploration of novel chemical entities with unique mechanisms of action. 2-isonicotinoyl-N-phenylhydrazinecarbothioamide emerges from a rational drug design strategy, conjugating the isonicotinic acid hydrazide (isoniazid) backbone with a phenyl-substituted thiosemicarbazide. Isoniazid is a cornerstone in the treatment of tuberculosis, primarily acting as a prodrug that inhibits the synthesis of the mycobacterial cell wall.[1][2][3] Thiosemicarbazones, on the other hand, are a class of compounds known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties, often attributed to their metal-chelating capabilities.[4][5][6]

The resultant hybrid molecule, 2-isonicotinoyl-N-phenylhydrazinecarbothioamide, holds the potential for a dual or synergistic mechanism of action, making it a compelling candidate for overcoming resistance mechanisms and exhibiting broad-spectrum bioactivity. This guide will deconstruct the probable mechanistic pathways of this compound, providing a foundational understanding for future research and development.

The Isonicotinoyl Moiety: A Prodrug Approach to Mycolic Acid Synthesis Inhibition

A primary hypothesis for the mechanism of action of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide is its function as a prodrug, mirroring the action of isoniazid.[1][2][7]

Activation by Catalase-Peroxidase (KatG)

Isoniazid requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[2][3][7] This activation process is crucial for its antimycobacterial efficacy. It is highly probable that the isonicotinoyl portion of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide undergoes a similar bioactivation.

Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA)

Upon activation, the resulting isonicotinoyl radical is believed to covalently adduct with NAD(H), forming a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA.[1][2][7] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids. Mycolic acids are long, branched-chain fatty acids that are unique and essential components of the mycobacterial cell wall, providing a robust and impermeable barrier.[1][7] Inhibition of InhA disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[2][7] In silico modeling studies on related 2-isonicotinoylhydrazinecarboxamides have suggested favorable interactions with the InhA active site, lending support to this proposed mechanism.[8]

Caption: Proposed mechanism of mycolic acid synthesis inhibition.

The Thiosemicarbazone Moiety: A Hub of Multifaceted Activity

The N-phenylhydrazinecarbothioamide portion of the molecule introduces a range of mechanistic possibilities characteristic of thiosemicarbazones. These compounds are well-documented for their ability to chelate transition metal ions, which is central to their biological effects.[4][6]

Metal Ion Chelation and Enzyme Inhibition

Thiosemicarbazones are potent chelators of biologically important metal ions such as iron, copper, and zinc.[6] This chelation can disrupt the function of metalloenzymes that are crucial for cellular processes. A key target for many anticancer thiosemicarbazones is ribonucleotide reductase (RR), an iron-dependent enzyme essential for DNA synthesis and repair.[4][6] By sequestering iron, the thiosemicarbazone moiety of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide could inhibit RR activity, leading to cell cycle arrest and apoptosis.[6] Other potential targets include topoisomerases, enzymes vital for managing DNA topology during replication and transcription.[5][9]

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress

The metal complexes formed by thiosemicarbazones can be redox-active, participating in reactions that generate reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[6] This can lead to a state of oxidative stress within the cell, causing damage to DNA, proteins, and lipids, and ultimately triggering programmed cell death.[6]

Caption: Putative mechanisms of the thiosemicarbazone moiety.

A Lipophilic Vehicle for Enhanced Delivery

An additional mechanistic consideration is the role of the overall molecular structure in drug delivery. The phenylhydrazinecarbothioamide group can increase the lipophilicity of the molecule compared to isoniazid alone. This enhanced lipophilicity may facilitate the transport of the compound across biological membranes, including the complex cell envelope of mycobacteria and the plasma membrane of mammalian cells.[10][11] In this model, 2-isonicotinoyl-N-phenylhydrazinecarbothioamide could act as a more efficient delivery system for the isonicotinoyl warhead, potentially overcoming some forms of isoniazid resistance that are based on reduced drug uptake.[11]

Quantitative Data Summary

While specific quantitative data for 2-isonicotinoyl-N-phenylhydrazinecarbothioamide is limited in the public domain, studies on closely related analogs provide valuable insights into its potential potency.

| Compound Class | Target Organism/Cell Line | Activity Metric | Value | Reference |

| 2-isonicotinoyl-N-phenylhydrazinecarboxamides | Mycobacterium tuberculosis H37Rv | MIC | 1-4 µM | [8][12] |

| 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide | HePG-2 (Hepatocellular carcinoma) | Cytotoxicity | Strong | [13] |

| 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide | HCT-116 (Colorectal carcinoma) | Cytotoxicity | Strong | [13] |

Experimental Protocols for Mechanistic Validation

To rigorously test the hypothesized mechanisms of action, the following experimental workflows are proposed.

Protocol for InhA Inhibition Assay

This assay will determine if 2-isonicotinoyl-N-phenylhydrazinecarbothioamide directly inhibits the InhA enzyme.

-

Expression and Purification of Recombinant InhA: Clone and express the inhA gene from Mycobacterium tuberculosis in an appropriate expression system (e.g., E. coli). Purify the recombinant InhA protein using affinity chromatography.

-

Enzyme Activation (for prodrug hypothesis): Pre-incubate the test compound with purified KatG and NADH to allow for potential activation.

-

Inhibition Assay: Perform a kinetic assay monitoring the oxidation of NADH at 340 nm in the presence of InhA, its substrate (2-trans-dodecenoyl-CoA), and varying concentrations of the activated or non-activated test compound.

-

Data Analysis: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of InhA activity.

Caption: Workflow for InhA inhibition assay.

Protocol for Intracellular ROS Measurement

This protocol will assess the ability of the compound to induce oxidative stress.

-

Cell Culture: Culture a relevant cell line (e.g., a cancer cell line or macrophages) to 80-90% confluency.

-

Compound Treatment: Treat the cells with varying concentrations of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide for a defined period.

-

Fluorescent Staining: Incubate the treated cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Flow Cytometry or Fluorescence Microscopy: Quantify the fluorescence intensity of the cells using a flow cytometer or visualize and measure fluorescence using a fluorescence microscope. An increase in fluorescence indicates higher levels of intracellular ROS.

-

Data Analysis: Compare the fluorescence intensity of treated cells to untreated controls.

Caption: Workflow for intracellular ROS measurement.

Conclusion and Future Directions

2-isonicotinoyl-N-phenylhydrazinecarbothioamide is a rationally designed molecule with a high potential for a multifaceted mechanism of action. The convergence of the isoniazid-like prodrug strategy targeting mycolic acid synthesis and the thiosemicarbazone-like metal chelation and ROS generation capabilities positions this compound as a promising candidate for further preclinical evaluation. Future research should focus on the experimental validation of these proposed mechanisms, including the definitive identification of its molecular targets and the elucidation of its metabolic fate in biological systems. Such studies will be crucial in unlocking the full therapeutic potential of this and related hybrid molecules.

References

-

Wikipedia. Isoniazid. [Link]

-

StatPearls - NCBI Bookshelf. (2024-02-16). Isoniazid. [Link]

-

PubMed. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action. [Link]

-

Patsnap Synapse. (2024-07-17). What is the mechanism of Isoniazid?. [Link]

-

eDrug. (2016-11-18). Isoniazid. [Link]

-

MDPI. (2023-05-30). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. [Link]

-

PubMed Central. The role of oxidative stress in activity of anticancer thiosemicarbazones. [Link]

-

PMC - NIH. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. [Link]

-

PMC - PubMed Central. (2025-05-07). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. [Link]

-

ResearchGate. Synthesis, characterization and cytotoxicity of new 2‐isonicotinoyl‐N‐phenylhydrazine‐1‐carbothioamide and its metal complexes. [Link]

-

ResearchGate. (PDF) A Review on Antitubercular Activity of Some 2-isonicotinoylhydrazinecarboxamide, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, N´-(E)-heteroaromatic-isonicotino-hydrazide and 1-(7-chloroquinolin-4-yl). [Link]

-

PubMed. Potent antimycobacterial activity of the pyridoxal isonicotinoyl hydrazone analog 2-pyridylcarboxaldehyde isonicotinoyl hydrazone: a lipophilic transport vehicle for isonicotinic acid hydrazide. [Link]

-

NIH. Potent Antimycobacterial Activity of the Pyridoxal Isonicotinoyl Hydrazone Analog 2-Pyridylcarboxaldehyde Isonicotinoyl Hydrazone: A Lipophilic Transport Vehicle for Isonicotinic Acid Hydrazide. [Link]

-

PMC - PubMed Central. (2014-03-28). N-Substituted 2-Isonicotinoylhydrazinecarboxamides — New Antimycobacterial Active Molecules. [Link]

Sources

- 1. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 2. Isoniazid - Wikipedia [en.wikipedia.org]

- 3. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 8. N-Substituted 2-Isonicotinoylhydrazinecarboxamides — New Antimycobacterial Active Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potent antimycobacterial activity of the pyridoxal isonicotinoyl hydrazone analog 2-pyridylcarboxaldehyde isonicotinoyl hydrazone: a lipophilic transport vehicle for isonicotinic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potent Antimycobacterial Activity of the Pyridoxal Isonicotinoyl Hydrazone Analog 2-Pyridylcarboxaldehyde Isonicotinoyl Hydrazone: A Lipophilic Transport Vehicle for Isonicotinic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Isonicotinic Hydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the diverse biological activities of isonicotinic hydrazide derivatives, moving beyond their well-established role in tuberculosis treatment. For researchers, medicinal chemists, and drug development professionals, this document synthesizes the core mechanisms, structure-activity relationships (SAR), and key experimental methodologies that underpin the expanding therapeutic potential of this versatile chemical scaffold.

Isonicotinic Hydrazide: The Cornerstone and Beyond

Isonicotinic acid hydrazide, universally known as isoniazid (INH), has been a frontline drug in the treatment of tuberculosis (TB) for decades[1]. Its simple, modifiable structure, consisting of a pyridine ring and a hydrazide moiety, has made it a fertile ground for the development of a vast array of derivatives with a wide spectrum of biological activities[2]. While its primary application remains in combating Mycobacterium tuberculosis, extensive research has unveiled potent antimicrobial, anticancer, and anti-inflammatory properties within this class of compounds.

The fundamental appeal of the isonicotinic hydrazide scaffold lies in the reactivity of the hydrazide group, which readily undergoes condensation reactions with various aldehydes and ketones to form hydrazones[3][4]. This synthetic accessibility allows for the systematic exploration of chemical space and the fine-tuning of biological activity through the introduction of diverse functional groups.

The Anti-Tuberculosis Powerhouse: Mechanism of Action of Isoniazid

Isoniazid's efficacy against Mycobacterium tuberculosis is a classic example of a prodrug-based therapeutic strategy[5][6]. INH itself is inactive and requires activation by a bacterial enzyme.

Mechanism of Isoniazid Activation and Action:

-

Enzymatic Activation: Isoniazid is activated by the mycobacterial catalase-peroxidase enzyme, KatG[1][5][6].

-

Formation of the Active Species: KatG catalyzes the formation of an isonicotinic acyl radical[5].

-

Target Inhibition: This radical species, in conjunction with NADH, forms a nicotinoyl-NAD adduct. This adduct binds tightly to the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase-II (FAS-II) pathway[5][6].

-

Inhibition of Mycolic Acid Synthesis: The blockage of InhA inhibits the synthesis of mycolic acids, which are crucial, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall[5][6][7]. The disruption of this vital structural component leads to bacterial cell death.

Mutations in the katG or inhA genes are primary mechanisms of isoniazid resistance in M. tuberculosis[1][5]. This has spurred the development of novel derivatives that may circumvent these resistance pathways.

Caption: Mechanism of action of Isoniazid against Mycobacterium tuberculosis.

Broadening the Horizon: Diverse Biological Activities of Isonicotinic Hydrazide Derivatives

The versatility of the isonicotinic hydrazide scaffold has led to the discovery of derivatives with significant activity beyond tuberculosis.

Antimicrobial Activity

Numerous studies have demonstrated that isonicotinic hydrazide derivatives, particularly hydrazones and Schiff bases, possess broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi[3][8][9]. The formation of hydrazones often enhances the antimicrobial potential of the parent molecule[4].

Key Insights into Antimicrobial SAR:

-

Lipophilicity: Modifications that increase the lipophilicity of the molecule can enhance its ability to penetrate microbial cell membranes.

-

Aromatic Substituents: The nature and position of substituents on the aromatic ring introduced via the aldehyde or ketone play a crucial role in determining the antimicrobial spectrum and potency[8]. Electron-withdrawing groups, such as halogens or nitro groups, have been shown to enhance activity in some cases.

-

Metal Complexation: Isonicotinic hydrazide derivatives can act as ligands to form metal complexes, which often exhibit enhanced antimicrobial activity compared to the free ligands[10][11].

Anticancer Activity

A growing body of evidence supports the potential of isonicotinic hydrazide derivatives as anticancer agents[12]. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines[12][13].

Key Insights into Anticancer SAR:

-

Hydroxyl Groups: The presence of hydroxyl groups on the aromatic ring of the hydrazone moiety appears to be a critical factor for anticancer activity, particularly when located at the ortho-position[12].

-

Hydrazone Linkage: The -NHN=CH- (hydrazone) linkage is considered an important pharmacophore for the cytotoxic effects of these derivatives[4].

-

Enzyme Inhibition: Some derivatives have been shown to inhibit enzymes crucial for cancer cell proliferation[14]. For instance, certain isoniazid-based hydrazones have shown inhibitory activity against carbonic anhydrases (hCAI and hCAII) and acetylcholinesterase (AChE)[14].

Anti-inflammatory Activity

Isonicotinic hydrazide derivatives have also emerged as promising candidates for the development of novel anti-inflammatory agents[15][16].

Key Insights into Anti-inflammatory SAR:

-

Inhibition of Reactive Oxygen Species (ROS): Some derivatives exhibit potent anti-inflammatory effects by inhibiting the production of reactive oxygen species by human blood cells[15].

-

Substituent Effects: The anti-inflammatory potency can be modulated by the nature of the substituents. For example, derivatives with nitro groups have shown significant anti-inflammatory activity[16].

Experimental Workflows and Methodologies

The discovery and development of novel isonicotinic hydrazide derivatives follow a structured workflow, from synthesis to biological evaluation.

General Synthesis of Isonicotinic Hydrazide-Based Hydrazones

A common and straightforward method for synthesizing isonicotinic hydrazide-based hydrazones involves the condensation reaction between isonicotinic acid hydrazide and an appropriate aldehyde or ketone[3][12].

Step-by-Step Protocol:

-

Dissolution: Dissolve isonicotinic acid hydrazide in a suitable solvent, such as ethanol.

-

Addition of Aldehyde/Ketone: Add a slight molar excess of the desired aldehyde or ketone to the solution.

-

Catalysis (Optional): A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

-

Reaction: Stir the reaction mixture at room temperature or under reflux for a specified period (typically a few hours).

-

Isolation and Purification: The resulting hydrazone often precipitates out of the solution upon cooling. The product can then be collected by filtration and purified by washing with a cold solvent or by recrystallization.

Caption: General workflow for the synthesis and evaluation of isonicotinic hydrazide derivatives.

In Vitro Anti-mycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis[17].

Step-by-Step Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of M. tuberculosis (e.g., H37Rv strain).

-

Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.

-

Inoculation: Inoculate each well with the mycobacterial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C) for several days.

-

Addition of Alamar Blue: Add Alamar Blue reagent to each well.

-

Second Incubation: Incubate the plates for an additional period (e.g., 24 hours).

-

Reading Results: Observe the color change. Blue indicates no bacterial growth (inhibition), while pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.

Quantitative Data Summary

The following table summarizes the biological activity of selected isonicotinic hydrazide derivatives from the literature.

| Compound Type | Target Organism/Cell Line | Biological Activity | Potency (MIC/IC50) | Reference |

| Isoniazid | M. tuberculosis H37Rv | Antitubercular | 0.04 µg/mL | [18] |

| Isoniazid-based Hydrazones | M. tuberculosis H37Rv | Antitubercular | 0.31 µM (for some derivatives) | [19] |

| Isoniazid-based Hydrazone (5b) | hCAII | Enzyme Inhibition (Anticancer) | Kᵢ: 0.019 µM | [14] |

| Isoniazid-based Hydrazones | Human Cancer Cell Lines | Cytotoxicity | IC50: 0.61 to 3.36 µg/mL | [12] |

| Isonicotinate of meta-aminophenol (5) | Human Blood Cells | Anti-inflammatory (ROS Inhibition) | IC50: 1.42 ± 0.1 µg/mL | [15] |

| Isoniazid-Isatin Hydrazone (7) | M. tuberculosis H37Rv | Antitubercular | MIC: 0.017 mM | [20] |

Conclusion and Future Directions

Isonicotinic hydrazide and its derivatives represent a privileged scaffold in medicinal chemistry. While the fight against tuberculosis remains a primary application, the exploration of this compound class has revealed a wealth of opportunities in the development of novel antimicrobial, anticancer, and anti-inflammatory agents. Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for derivatives with non-tubercular activities.

-

Rational Design: Utilizing computational tools and a deeper understanding of SAR to design next-generation derivatives with enhanced potency and selectivity.

-

Combating Drug Resistance: Developing derivatives that are effective against drug-resistant strains of various pathogens.

-

Preclinical and Clinical Evaluation: Advancing the most promising candidates through the drug development pipeline.

The continued investigation of isonicotinic hydrazide derivatives holds significant promise for addressing some of the most pressing challenges in global health.

References

-

Isoniazid. Wikipedia. Available at: [Link]

-

What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? Dr.Oracle. Available at: [Link]

-

Khan, S. R., et al. (2019). Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action. Journal of Leukocyte Biology, 106(5), 1095-1102. Available at: [Link]

-

Seydel, J. K., et al. (1976). Mode of Action and Quantitative Structure-Activity Correlations of Tuberculostatic Drugs of the Isonicotinic Acid Hydrazide Type. Journal of Medicinal Chemistry, 19(4), 483-492. Available at: [Link]

-

Al-Aboud, F. M., & Tsoris, A. (2024). Isoniazid. In StatPearls. StatPearls Publishing. Available at: [Link]

-

Kalin, R., et al. (2025). Design, synthesis, and biological studies of isoniazid-based hydrazone Derivatives: Antibacterial, anticancer, and enzyme inhibitory properties. Archives of Biochemistry and Biophysics, 110450. Available at: [Link]

-

Popiołek, Ł., et al. (2018). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. Chemical Biology & Drug Design, 91(4), 865-875. Available at: [Link]

-

Bari, A., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(21), 7268. Available at: [Link]

-

Gümüş, Z. P., et al. (2023). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules, 28(19), 6829. Available at: [Link]

-

Judge, V., et al. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Medicinal Chemistry, 9(1), 53-76. Available at: [Link]

-

Judge, V., et al. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Letters in Drug Design & Discovery, 8(9), 792-810. Available at: [Link]

-

Gümüş, Z. P., et al. (2022). Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. Molecules, 27(20), 7062. Available at: [Link]

-

da Silva, H. E., et al. (2023). Hydrazone, Benzohydrazones and Isoniazid-Acylhydrazones as Potential Antituberculosis Agents. ResearchGate. Available at: [Link]

-

de Souza, A., et al. (2020). Hybrid Design of Isonicotinic Acid Hydrazide Derivatives: Machine Learning Studies, Synthesis and Biological Evaluation of their Antituberculosis Activity. Current Drug Discovery Technologies, 17(3), 365-375. Available at: [Link]

-

Structure-activity relationships of INH-based hydrazones with antitubercular potential. ResearchGate. Available at: [Link]

-

Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. ResearchGate. Available at: [Link]

-

Permatasari, D., et al. (2020). Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies. Trends in Sciences, 17(1), 1-11. Available at: [Link]

-

Kumar, P., et al. (2016). Reinvestigation of the structure-activity relationships of isoniazid. Journal of Antimicrobial Chemotherapy, 71(12), 3344-3352. Available at: [Link]

-

ISONICOTINOHYDRAZIDE DERIVED SCHIFF BASE–TRANSITION METAL COMPLEXES: STRUCTURE WITH BIOLOGICAL ACTIVITY. ResearchGate. Available at: [Link]

-

(PDF) ISONICOTINOHYDRAZIDE DERIVED SCHIFF BASE–TRANSITION METAL COMPLEXES: STRUCTURE WITH BIOLOGICAL ACTIVITY. ResearchGate. Available at: [Link]

-

Kumar, H. N., et al. (2018). Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells. Anticancer Research, 38(11), 6297-6304. Available at: [Link]

-

Ashrafuzzaman, M., et al. (2020). Biological Applications of Isoniazid Derived Schiff Base Complexes: An Overview. Journal of Chemical Reviews, 2(3), 183-196. Available at: [Link]

-

Rodrigues, A. R., et al. (2014). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Scientia Pharmaceutica, 82(1), 21-28. Available at: [Link]

-

Chaterjee, D., et al. (2009). Synthesis and Biological Evaluation of Isonicotinic Acid Hydrazide Conjugated with Diethyelenetriaminepentaacetic Acid for. The Open Nuclear Medicine Journal, 1, 8-14. Available at: [Link]

-

(PDF) Synthesis and Biological Evaluation of Isonicotinic Acid Hydrazide Conjugated with Diethyelenetriaminepentaacetic Acid for Infection Imaging. ResearchGate. Available at: [Link]

-

Design, synthesis and biological evaluation of new isonicotinic hydrazide quinoxaline 1,4-dioxide derivatives as antitubercular agent. ResearchGate. Available at: [Link]

-

(PDF) Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. ResearchGate. Available at: [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Available at: [Link]

-

(PDF) Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. ResearchGate. Available at: [Link]

-

Gilani, S. J., et al. (2016). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 21(11), 1438. Available at: [Link]

-

Burki, S., et al. (2019). Synthesis and characterization of Schiff base of nicotinic hydrazide as antibacterial agent along with in vivo wound healing. Pakistan Journal of Pharmaceutical Sciences, 32(2), 675-681. Available at: [Link]

-

Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. ResearchGate. Available at: [Link]

-

Kumar, P., & Narasimhan, B. (2018). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. Inflammation, 41(5), 1595-1610. Available at: [Link]

Sources

- 1. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential [mdpi.com]

- 5. Isoniazid - Wikipedia [en.wikipedia.org]

- 6. droracle.ai [droracle.ai]

- 7. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 8. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. journalajrb.com [journalajrb.com]

- 12. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and biological studies of isoniazid-based hydrazone Derivatives: Antibacterial, anticancer, and enzyme inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies | Trends in Sciences [tis.wu.ac.th]

Spectroscopic Elucidation of 2-Isonicotinoyl-N-phenylhydrazinecarbothioamide: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Thiourea Derivatives in Medicinal Chemistry

Thiourea derivatives have emerged as a cornerstone in the field of organic and medicinal chemistry due to their wide array of biological activities. These compounds are recognized for their potential as antibacterial, antifungal, antiviral, and anticancer agents.[1][2] The versatile chemical nature of the thiourea scaffold, featuring a thionic group and two amino groups, allows for diverse structural modifications, leading to a broad spectrum of pharmacological effects.[1] This guide focuses on the comprehensive spectroscopic analysis of a specific thiourea derivative, 2-isonicotinoyl-N-phenylhydrazinecarbothioamide, a molecule of significant interest in drug discovery.

The incorporation of an isonicotinoyl moiety, derived from isonicotinic acid hydrazide (isoniazid), a primary antitubercular drug, into the thiourea framework suggests the potential for enhanced or novel biological activities.[3] A thorough understanding of the structural and electronic properties of this compound is paramount for elucidating its mechanism of action, optimizing its structure for improved efficacy, and ensuring its quality and stability during drug development. Spectroscopic techniques are indispensable tools in this endeavor, providing detailed insights into the molecular architecture and behavior of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide.

This technical guide provides an in-depth exploration of the spectroscopic characterization of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide, offering researchers, scientists, and drug development professionals a practical framework for its analysis. We will delve into the principles and experimental considerations of key spectroscopic methods, interpret the resulting data, and discuss the structural insights gained.

Molecular Structure and Tautomerism

The structure of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide is characterized by a central thiourea core linking a phenyl group and an isonicotinoyl hydrazide moiety. A critical aspect of its chemistry is the potential for keto-enol and thione-thiol tautomerism. Spectroscopic evidence suggests that in the solid state and in solution, the compound predominantly exists in the keto-thione form.[4][5] However, upon coordination with metal ions, it can deprotonate and exist in the enol-thiol form, acting as a bidentate or polydentate ligand.[4][5]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Unveiling Functional Groups

FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "molecular fingerprint" that is invaluable for structural confirmation.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: The solid sample of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide is finely ground with spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet.

-

Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the KBr pellet is recorded.

-

Data Acquisition: The sample pellet is placed in the sample holder, and the infrared spectrum is recorded typically in the range of 4000-400 cm⁻¹.[6]

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide reveals characteristic absorption bands that confirm its structural features. The key is to analyze the vibrational frequencies of the principal functional groups.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Significance |

| N-H (Amide & Hydrazine) | Stretching | 3300 - 3100 | Confirms the presence of N-H bonds in the molecule.[7] |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Indicates the presence of the pyridine and phenyl rings.[8] |

| C=O (Amide) | Stretching | ~1655 | A strong band confirming the keto form of the isonicotinoyl moiety.[8] |

| C=N | Stretching | ~1600 | Can arise from the hydrazone-like structure.[7] |

| C-N | Stretching | ~1390 | Associated with the amide and hydrazine linkages.[8] |

| C=S (Thione) | Stretching | ~1280 | A key band indicating the presence of the thione group.[9] |

The presence of a strong absorption band around 1655 cm⁻¹ for the C=O stretch and the absence of a prominent S-H stretching band (typically around 2550 cm⁻¹) strongly support the predominance of the keto-thione tautomer in the solid state.[4][5]

Diagram: FT-IR Analysis Workflow

Caption: Workflow for FT-IR analysis of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: A suitable solvent that dissolves the compound and is transparent in the wavelength range of interest (e.g., ethanol, methanol, or DMSO) is chosen.

-

Solution Preparation: A dilute solution of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide of a known concentration is prepared.

-

Data Acquisition: The UV-Vis spectrum is recorded, typically from 200 to 800 nm, using a quartz cuvette. A solvent blank is used as a reference.[6]

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings (phenyl and pyridine) and the conjugated system involving the carbonyl and thione groups.

| Transition | Approximate λmax (nm) | Chromophore |

| π → π | 250 - 300 | Phenyl and pyridine rings |

| n → π | 300 - 350 | C=O and C=S groups |

The exact positions and intensities of these bands can be influenced by the solvent polarity. Solvatochromic effects, where the λmax shifts with changing solvent polarity, can provide further insights into the nature of the electronic transitions.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: NMR Analysis

-

Solvent Selection: A deuterated solvent that dissolves the compound well, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), is used. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (e.g., N-H).

-

Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.[11]

¹H NMR Spectrum Interpretation

The ¹H NMR spectrum provides information about the different types of protons in the molecule.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic protons (Phenyl & Pyridine) | 7.0 - 9.0 | Multiplets | 9H |

| N-H (Hydrazine & Amide) | 9.0 - 12.0 | Broad singlets | 3H |

The broadness of the N-H signals is due to quadrupole broadening and chemical exchange. These protons are typically exchangeable with D₂O, a diagnostic test that can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, which would cause the N-H signals to disappear.

¹³C NMR Spectrum Interpretation

The ¹³C NMR spectrum reveals the different carbon environments in the molecule.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C=S (Thione) | 180 - 200 |

| C=O (Amide) | 160 - 170 |

| Aromatic Carbons | 110 - 150 |

The chemical shift of the thione carbon (C=S) is particularly diagnostic and appears at a significantly downfield position.

Diagram: NMR Structural Elucidation Pathway

Caption: Logical flow for determining molecular structure using ¹H and ¹³C NMR data.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is chosen. ESI is a soft ionization technique often preferred for molecules that are prone to fragmentation.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of ions at each m/z value is detected, generating a mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight. The fragmentation pattern can provide valuable structural information. Key fragments would likely arise from the cleavage of the amide and hydrazine bonds. For instance, fragments corresponding to the isonicotinoyl cation and the phenyl isothiocyanate moiety might be observed.[12][13]

Conclusion: A Multi-faceted Spectroscopic Approach

The comprehensive spectroscopic analysis of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide, employing FT-IR, UV-Vis, NMR, and mass spectrometry, provides a robust and detailed understanding of its molecular structure. Each technique offers a unique piece of the structural puzzle, and together they provide a self-validating system for the characterization of this promising pharmaceutical compound. The methodologies and interpretative frameworks presented in this guide are intended to equip researchers and drug development professionals with the necessary tools to confidently analyze this and related thiourea derivatives, thereby accelerating the journey from discovery to clinical application.

References

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Retrieved from [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024). ResearchGate. Retrieved from [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2024). Biointerface Research in Applied Chemistry. Retrieved from [Link]

-

Thiourea Derivatives in Agrochemical Discovery and Development. (2024). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Spectral, optical and cytotoxicity studies on 2-isonicotinoyl-N-phenylhydrazine-1-carboxamide(H3L) and some of its metal complexes. (2019). ResearchGate. Retrieved from [Link]

-

Synthesis, characterization and cytotoxicity of new 2‐isonicotinoyl‐N‐phenylhydrazine‐1‐carbothioamide and its metal complexes. (2018). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization, Cytotoxicity, Molecular Docking, and Modeling of the New Chelating Agent 2‐Benzoyl‐N‐Phenylhydrazine‐1‐Carbothioamide and Its Metal Complexes. (2020). ResearchGate. Retrieved from [Link]

-

Normalized UV-vis absorption spectra of 1b in different solvents. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Spectroscopic Studies and Antioxidant Activities of New 2-Benzylidene-N-Phenylhydrazine-1-Carbothioamide Derivatives. (2021). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of N1-Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant,. (2013). SciSpace. Retrieved from [Link]

-

FTIR of (a) [Co(H 2 O)(isn) 3 ](BF 4 ) 2 and (b) isn. spectra of the... (n.d.). ResearchGate. Retrieved from [Link]

-

2-[2-(4-Hydroxyphenylamino)nicotinoyl]-N-phenylhydrazinecarbothioamide. (n.d.). SpectraBase. Retrieved from [Link]